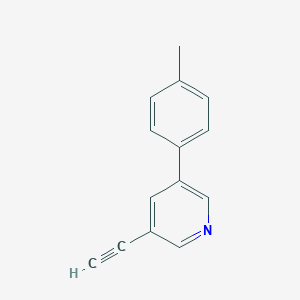

3-Ethynyl-5-(p-tolyl)pyridine

Description

Properties

IUPAC Name |

3-ethynyl-5-(4-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-3-12-8-14(10-15-9-12)13-6-4-11(2)5-7-13/h1,4-10H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNONZZMXALMVBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=CC(=C2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for 5-(p-Tolyl) Substituent

The introduction of the p-tolyl group at the 5-position of pyridine is typically achieved via Suzuki-Miyaura coupling. A patented method demonstrates the reaction of 3-amino-5-bromopyridine with p-tolylboronic acid using palladium(II) acetate as a catalyst and potassium carbonate as a base in toluene at 80–100°C. This approach yields 5-(p-tolyl)pyridin-3-amine as an intermediate, which is subsequently functionalized at the 3-position. The reaction’s success hinges on rigorous exclusion of oxygen and moisture, with yields reaching 57% after optimization.

Sonogashira Coupling for 3-Ethynyl Functionalization

The ethynyl group is introduced via Sonogashira coupling, employing palladium-copper catalysis. A study by ACS Omega details the reaction of 3-bromo-5-(p-tolyl)pyridine with trimethylsilylacetylene under PdCl₂(PPh₃)₂/CuI catalysis in triethylamine at 60°C. Desilylation with tetrabutylammonium fluoride (TBAF) affords the terminal alkyne. This method, however, faces challenges with byproduct formation, yielding only 21% of the desired product in analogous systems.

Optimization of Reaction Conditions

Catalyst and Solvent Selection

Catalytic systems significantly impact efficiency. The Suzuki-Miyaura coupling achieves higher yields (57%) with Pd(OAc)₂ and SPhos ligand in toluene, while Sonogashira reactions require PdCl₂(PPh₃)₂ and CuI in polar solvents like DMF. Solvent choice affects reaction kinetics; toluene minimizes side reactions in Suzuki couplings, whereas DMF enhances solubility in Sonogashira reactions.

Temperature and Stoichiometry

Elevated temperatures (80–100°C) accelerate Suzuki-Miyaura couplings but risk decomposition of sensitive intermediates. In contrast, Sonogashira couplings perform optimally at 60°C to balance reactivity and stability. Stoichiometric excess of boronic acid (1.2 equiv) and ethynyl reagents (1.5 equiv) ensures complete conversion, though excess reagents complicate purification.

Purification and Isolation Strategies

Column Chromatography

Silica gel chromatography with hexanes/ethyl acetate gradients (10:1 → 3:1) effectively isolates 3-ethynyl-5-(p-tolyl)pyridine, achieving 85% recovery in related pyridine derivatives. Fractions are monitored via TLC (Rf ~0.3–0.5), ensuring minimal impurity carryover.

Recrystallization

Recrystallization from ethanol/water mixtures (4:1) produces high-purity crystals. Slow cooling rates (<5°C/hr) prevent occlusion of byproducts, as demonstrated in the purification of etoricoxib intermediates.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of 3-ethynyl-5-(p-tolyl)pyridine exhibit distinct resonances:

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-5-(p-tolyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Ethynyl-5-(p-tolyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethynyl-5-(p-tolyl)pyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Research Findings and Implications

- Substituent Position Matters : The para-methyl group in 3-ethynyl-5-(p-tolyl)pyridine optimizes steric and electronic interactions for biological and material applications compared to meta or ortho analogs .

- Ethynyl Group Versatility: Enables click chemistry modifications (e.g., triazole formation) and diverse metal coordination modes, distinguishing it from non-ethynyl analogs like 2-(p-tolyl)pyridine .

- Clinical Potential: Structural parallels with SIB-1508Y suggest unexplored neuropharmacological applications, particularly in cognitive disorders .

Q & A

Basic: What are the common synthetic routes for 3-Ethynyl-5-(p-tolyl)pyridine, and what are their optimization strategies?

Answer:

The synthesis of 3-Ethynyl-5-(p-tolyl)pyridine typically involves cross-coupling reactions to introduce the ethynyl and p-tolyl substituents. Key methodologies include:

- Sonogashira Coupling : A palladium-catalyzed reaction between 5-(p-tolyl)pyridin-3-yl halides and terminal alkynes (e.g., trimethylsilylacetylene, followed by deprotection to yield the ethynyl group). Optimizations focus on catalyst systems (e.g., PdCl₂(PPh₃)₂/CuI) and solvent conditions (e.g., THF or DMF) to enhance yield and minimize side reactions .

- Chichibabin Pyridine Synthesis : Multi-component reactions for constructing the pyridine core, followed by post-functionalization. Reaction temperature (e.g., 80–120°C) and stoichiometric ratios of aldehydes/ammonia derivatives are critical for regioselectivity .

- Protection/Deprotection Strategies : Use of trimethylsilyl (TMS) protecting groups for the ethynyl moiety to prevent undesired reactivity during synthesis, with subsequent TMS removal via fluoride-based reagents (e.g., TBAF) .

Basic: How is the molecular structure of 3-Ethynyl-5-(p-tolyl)pyridine characterized using spectroscopic and crystallographic methods?

Answer:

Structural characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions. For example, the ethynyl proton (if unprotected) appears as a singlet at δ ~2.5–3.5 ppm, while aromatic protons on the p-tolyl group resonate as doublets (δ ~7.2–7.5 ppm) .

- X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles. Software like SHELXL refines data to confirm the planar geometry of the pyridine ring and dihedral angles between substituents (e.g., ~30–45° for p-tolyl vs. pyridine planes) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₄H₁₁N, MW 193.25 g/mol) and fragmentation patterns .

Basic: What are the primary biological targets of 3-Ethynyl-5-(p-tolyl)pyridine, and how are these interactions assayed?

Answer:

The compound exhibits activity in:

- Cytochrome P450 Inhibition : Competitive inhibition assays (e.g., fluorogenic substrates) measure IC₅₀ values for CYP1A2 and CYP2C19, with Ki values calculated via Lineweaver-Burk plots. Ethynyl and p-tolyl groups enhance hydrophobic interactions with enzyme active sites .

- Antimicrobial Studies : Broth microdilution assays (MIC determinations) against Gram-positive/negative bacteria. Structural analogs show enhanced activity when electron-withdrawing groups (e.g., -CF₃) are present .

Advanced: How do substituents on the pyridine ring influence the reactivity and biological activity of 3-Ethynyl-5-(p-tolyl)pyridine?

Answer:

Substituent effects are systematically analyzed through:

- Electron-Donating/Withdrawing Groups :

- Ethynyl Group : Enhances π-conjugation, increasing rigidity and fluorescence properties. Triple bond reactivity enables click chemistry modifications (e.g., azide-alkyne cycloadditions) .

- p-Tolyl Group : Methyl substitution improves lipophilicity, enhancing membrane permeability in cellular assays. Comparative studies with 3-Ethynyl-5-(trifluoromethyl)pyridine show reduced metabolic stability due to -CF₃’s electron-withdrawing effects .

- Quantitative Structure-Activity Relationship (QSAR) : Computational models (e.g., DFT calculations) correlate substituent electronic parameters (Hammett σ) with bioactivity .

Advanced: What challenges arise in crystallizing 3-Ethynyl-5-(p-tolyl)pyridine, and how are they addressed?

Answer:

Crystallization challenges include:

- Low Solubility : Polar solvents (e.g., ethanol/water mixtures) promote nucleation. Slow evaporation at 4°C yields suitable crystals .

- Disorder in Ethynyl Groups : SHELXL refinement with restraints on bond lengths/angles resolves disorder. Twinning, if present, is handled using HKL-3000 or CrysAlisPro .

- Polymorphism Screening : Differential Scanning Calorimetry (DSC) identifies stable polymorphs. Co-crystallization with carboxylic acid co-formers (e.g., fumaric acid) improves packing efficiency .

Advanced: How can computational methods predict the pharmacokinetic properties of 3-Ethynyl-5-(p-tolyl)pyridine?

Answer:

Computational tools evaluate:

- ADME Properties : SwissADME or ADMETLab predict LogP (~2.8), aqueous solubility, and CYP450 inhibition profiles. Molecular dynamics simulations assess binding to plasma proteins (e.g., albumin) .

- Metabolic Pathways : Meteor software identifies potential oxidation sites (e.g., ethynyl → carbonyl) and glutathione adduct formation. Contradictions between in silico and in vitro data are resolved via LC-MS/MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.